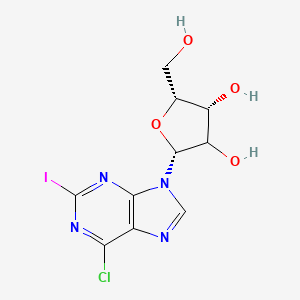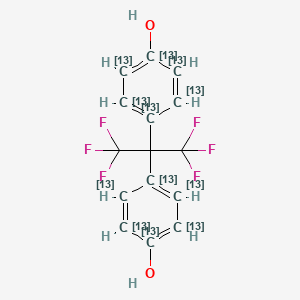
Bisphenol AF-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol AF-13C12, also known as 4,4’-(Perfluoropropane-2,2-diyl)diphenol-13C12, is an isotopic label of Bisphenol AF. It is primarily used in scientific research and industrial applications. Bisphenol AF is known for its use in the manufacturing of polycarbonate plastics and epoxy resins. The isotopic labeling with carbon-13 (13C) allows for detailed studies in various scientific fields, including chemistry, biology, and environmental science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol AF-13C12 involves the isotopic labeling of Bisphenol AF. One common method is the reaction of phenol with hexafluoroacetone trihydrate (HFA·3H2O) in the presence of a catalyst. The reaction is typically carried out at room temperature with stirring until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of isotopically labeled reagents is crucial for the production of this compound, making it a specialized process .
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol AF-13C12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Bisphenol AF-13C12 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Helps in tracing metabolic pathways and studying enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the development of new materials and quality control processes
Mecanismo De Acción
Bisphenol AF-13C12 exerts its effects by interacting with estrogen receptors. It acts as a full agonist for the estrogen receptor ERα, activating estrogen through this pathway. This interaction can lead to various biological effects, including altered steroidogenesis and reproductive dysfunction .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Known for its use in plastics and resins, but has different estrogenic activity.
Bisphenol S: Another analog with similar applications but different toxicological profiles.
Bisphenol F: Used in similar industrial applications but has different chemical properties
Uniqueness
Bisphenol AF-13C12 is unique due to its isotopic labeling, which allows for detailed scientific studies. Its ability to significantly increase intracellular reactive oxygen species levels sets it apart from other bisphenols .
Propiedades
Fórmula molecular |
C15H10F6O2 |
|---|---|
Peso molecular |
348.14 g/mol |
Nombre IUPAC |
4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
ZFVMWEVVKGLCIJ-WCGVKTIYSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)(C(F)(F)F)C(F)(F)F)O |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


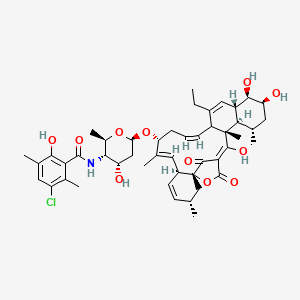



![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398558.png)
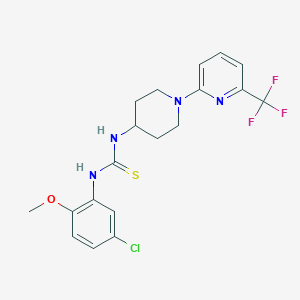

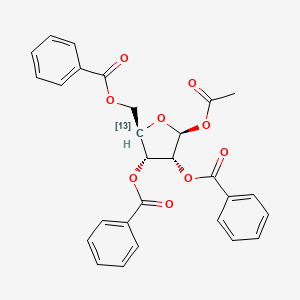

![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)


